molecular formula C16H19NO2S B2472454 N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide CAS No. 2097865-73-9

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide

Cat. No.: B2472454
CAS No.: 2097865-73-9
M. Wt: 289.39
InChI Key: VPYYDEFGDRADCJ-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide is an organic compound that features a cyclopentanecarboxamide core with furan and thiophene substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide typically involves multi-step organic reactions. One possible route includes:

    Formation of the furan and thiophene substituents: These heterocycles can be synthesized through well-known methods such as the Paal-Knorr synthesis for furans and the Gewald reaction for thiophenes.

    Alkylation: The furan and thiophene rings can be alkylated using appropriate alkyl halides under basic conditions to introduce the ethyl linker.

    Amidation: The final step involves the reaction of the alkylated intermediate with cyclopentanecarboxylic acid or its derivatives (e.g., acid chlorides) to form the desired amide.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Halogenating agents or nucleophiles like Grignard reagents can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or sulfone.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization and derivatization.

Biology and Medicine

In biology and medicine, this compound may exhibit interesting biological activities due to the presence of furan and thiophene rings, which are known to interact with various biological targets. It could be explored for its potential as a pharmaceutical agent.

Industry

In industry, the compound could be used in the development of new materials with specific electronic or optical properties, given the presence of heterocyclic rings.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The furan and thiophene rings could play a role in binding to the active sites of these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(furan-2-yl)ethyl)cyclopentanecarboxamide
  • N-(2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide
  • N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)benzamide

Uniqueness

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide is unique due to the combination of furan and thiophene rings with a cyclopentanecarboxamide core. This structure provides a distinct set of chemical and physical properties that can be leveraged in various applications.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]cyclopentanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c18-16(12-4-1-2-5-12)17-10-14(13-7-9-20-11-13)15-6-3-8-19-15/h3,6-9,11-12,14H,1-2,4-5,10H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYYDEFGDRADCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC(C2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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